6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

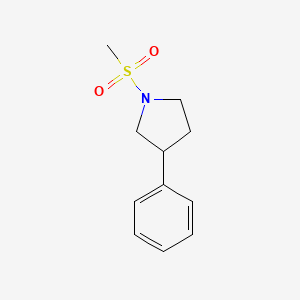

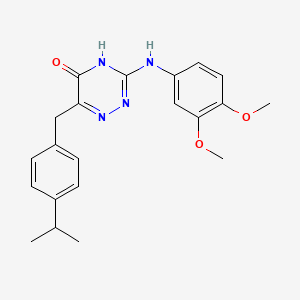

6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 6-methoxy-1-indanecarboxylic acid .

Molecular Structure Analysis

The InChI code for 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is 1S/C11H12O3/c1-14-8-4-2-7-3-5-9 (11 (12)13)10 (7)6-8/h2,4,6,9H,3,5H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a powder at room temperature . It has a melting point of 109-111 degrees Celsius .科学的研究の応用

Synthesis and Chemical Applications

- Synthesis of Antitumor Agents: A novel method for the synthesis of antitumor agents using a framework similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid has been developed. This involves the formation of cyclic alkenyl ethers, important in isochromene natural products, with a Pd(II) catalyst (Mondal, Nogami, Asao, & Yamamoto, 2003).

- Efficient Synthesis of Ligands: Substituted indenes, including structures similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, are used in Suzuki−Miyaura, Negishi, and Murahashi protocols for synthesizing aryl-substituted indenes, crucial for further synthesis of ansa-metallocenes (Izmer et al., 2006).

- Fluorescent Labeling Reagent: 6-Methoxy-4-quinolone, derived from a compound related to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, shows strong fluorescence in a wide pH range, making it a potential fluorescent labeling reagent (Hirano et al., 2004).

Materials Science and Catalysis

- Catalytic Activity in Organic Synthesis: Copper(II) complexes derived from compounds related to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid are used as catalysts in the addition of terminal alkynes to imines, demonstrating their utility in organic synthesis (Drabina et al., 2010).

- Corrosion Inhibition: Derivatives of indanones, similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, have shown potential as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the adsorption of inhibitor molecules on the metal surface (Saady et al., 2018).

Photophysics and Photochemistry

- Photoremovable Protecting Group: The 2,5-dimethylphenacyl (DMP) esters, related to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, are studied as photoremovable protecting groups for carboxylic acids. This has implications in organic synthesis and biochemistry (Zabadal et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could be diverse depending on the specific target and the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures might affect its stability.

特性

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-5-7-3-2-4-9(7)10(6-8)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMZWGVASHOBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2)C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)

![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)

![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)

![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2358568.png)